molecular formula C13H8N2O5 B13417924 (3,4-Dinitrophenyl)(phenyl)methanone CAS No. 33609-48-2

(3,4-Dinitrophenyl)(phenyl)methanone

Cat. No.: B13417924
CAS No.: 33609-48-2
M. Wt: 272.21 g/mol
InChI Key: BABWJHLNEZRUHE-UHFFFAOYSA-N
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Description

(3,4-Dinitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8N2O5 It is a derivative of benzophenone, where one of the phenyl groups is substituted with a 3,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dinitrophenyl)(phenyl)methanone typically involves the nitration of benzophenone. The process begins with the nitration of benzophenone using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 4 positions of the phenyl ring. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dinitrophenyl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.

    Oxidation: The phenyl groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: (3,4-Diaminophenyl)(phenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

(3,4-Dinitrophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other substituted benzophenone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (3,4-Dinitrophenyl)(phenyl)methanone involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound without the nitro substitutions.

    (2,4-Dinitrophenyl)(phenyl)methanone: A similar compound with nitro groups at different positions.

    (3,4-Dihydroxyphenyl)(phenyl)methanone: A compound with hydroxyl groups instead of nitro groups.

Uniqueness

(3,4-Dinitrophenyl)(phenyl)methanone is unique due to the specific positioning of the nitro groups, which imparts distinct chemical reactivity and biological activity. The presence of nitro groups at the 3 and 4 positions enhances its ability to undergo specific chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3,4-dinitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5/c16-13(9-4-2-1-3-5-9)10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABWJHLNEZRUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325532
Record name (3,4-Dinitrophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33609-48-2
Record name NSC509709
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-Dinitrophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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